molecular formula C10H8ClN3O B14079260 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine

2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine

Cat. No.: B14079260
M. Wt: 221.64 g/mol
InChI Key: RRERCLXDTPTHNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

the general approach involves optimizing the reaction conditions to achieve high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction Reactions: N-oxides and amines.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-bromopyrimidine
  • 2-Chloro-6-methoxypyrimidine

Uniqueness

2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethoxy group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-5-(pyridin-3-ylmethoxy)pyrimidine

InChI

InChI=1S/C10H8ClN3O/c11-10-13-5-9(6-14-10)15-7-8-2-1-3-12-4-8/h1-6H,7H2

InChI Key

RRERCLXDTPTHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=CN=C(N=C2)Cl

Origin of Product

United States

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